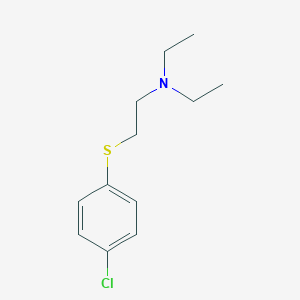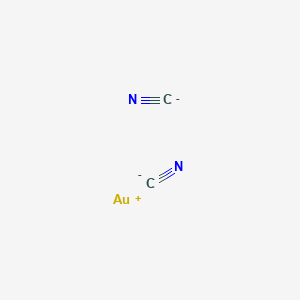
硅化铬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium Silicide (CrSi) is an inorganic compound of chromium and silicon . It is a metal with an electrical resistivity of approximately 2 × 10 −4 Ω·cm . Chromium Silicide is used in the production of ceramic materials and can also produce an oxidation-resistant surface in a low-pressure plasma spraying .
Synthesis Analysis
Chromium Silicides can be synthesized through various methods such as currentless diffusion saturation, metal-thermal reduction, and electrochemical behaviors of chromium- and silicon-containing melts . The combined reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium makes it possible to obtain silicide powders . Another method involves the solid-state reaction of chromium sesquioxide, silicon powder, and metallic lithium in an autoclave at 600 °C for 10 hours .
Molecular Structure Analysis
The structure determination and phase identification of Chromium Silicides can be performed by XRD analysis . The growth of chromium silicides follows a uniform process with the layer-by-layer diffusion of silicon in the early stages .
Chemical Reactions Analysis
During the formation of silicides, silicides with rich chromium atoms are first formed, and then chromium monosilicides, in the case of diffusion alloying of silicon from the gas phase .
Physical And Chemical Properties Analysis
Chromium Silicide is characterized by its high melting point, high oxidation resistance, and satisfactory thermoelectric properties . It has a narrow bandgap (0.35 eV), offering applications in the Schottky barrier solar cell technology .
科学研究应用
Synthesis of Chromium Silicides in Ionic Melts
- Summary of Application : Chromium silicides are synthesized in ionic melts to form superfine powders and coatings . These silicides are widely applied in different branches of contemporary science and engineering due to their valuable physicochemical properties, high thermal and chemical stability .
- Methods of Application : The synthesis involves currentless diffusion saturation, metal-thermal reduction, and electrochemical behaviors of chromium- and silicon-containing melts . The combined reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium is used to obtain silicide powders .
- Results or Outcomes : The oxidation resistance of the obtained silicide powders is explained by the formation of silicon-oxide layers on their surfaces .
Formation of Nanosized Films of Chromium Silicides on Silicon Surface
- Summary of Application : Nanosized films of Chromium Silicides are formed on Silicon surfaces. These structures have great prospects in the development of unique devices for micro-, opto-, and nanoelectronics .
- Methods of Application : The process involves diffusion alloying of silicon from the gas phase. During the formation of silicides, silicides with rich chromium atoms are first formed, and then chromium monosilicides .
- Results or Outcomes : The surface of the deposited chromium in the course of thermal annealing is covered with a thin layer of Cr 2 O 3, which plays the role of a diffusion barrier for oxygen from the annealing atmosphere .
Single-crystalline Chromium Silicide Nanowires
- Summary of Application : Single-crystalline chromium silicide nanowires have been synthesized and their physical properties have been studied . These nanowires have potential applications in magnetic storage, photovoltaic, and field emitters .
- Methods of Application : The nanowires were synthesized by chemical vapor deposition (CVD) processes on Si (100) substrates with hydrous chromium chloride (CrCl 3 ·\u20096H 2 O) as precursors .
- Results or Outcomes : Single-crystal CrSi 2 nanowires with a unique morphology were grown at 700°C, while single-crystal Cr 5 Si 3 nanowires were grown at 750°C in reducing gas atmosphere .
Transition Metal Silicides in Catalysis
- Summary of Application : Transition metal silicides, including chromium silicide, have become indispensable constituents in catalytic systems for a variety of applications due to their specific crystal and electronic structures .
- Methods of Application : The properties of transition metal silicides depend to a large extent on the way that they were made or processed .
- Results or Outcomes : Transition metal silicides have shown excellent selectivity to the intermediate product in hydrogenation reactions and high stability in the harsh environment of hydrotreatment reactions .
Thermoelectric Applications
- Summary of Application : Transition-metal silicides, including Chromium Silicide, are reported to be good candidates for thermoelectric applications due to their thermal and structural stability, and high electrical conductivity .
- Methods of Application : The formation of Chromium Silicide for thermoelectric applications often involves high-temperature methods .
- Results or Outcomes : Chromium Silicide has been found to have a high figure of merit (ZT), making it a promising material for thermoelectric applications .
Microelectronics
- Summary of Application : Silicide thin films, including those made from Chromium Silicide, have applications in microelectronics due to their high electrical conductivity, thermal stability, corrosion resistance, and compatibility with photolithographic wafer processes .
- Methods of Application : The formation of Chromium Silicide thin films often involves deposition techniques compatible with photolithographic wafer processes .
- Results or Outcomes : The use of Chromium Silicide in microelectronics can enhance device performance due to its high electrical conductivity and thermal stability .
安全和危害
Chromium Silicide may cause allergy or asthma symptoms or breathing difficulties if inhaled. It can cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
属性
InChI |
InChI=1S/Cr.2Si |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXGWONBPAADHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13710602 | |
CAS RN |
12018-09-6 |
Source


|
| Record name | Chromium silicide (CrSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12018-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


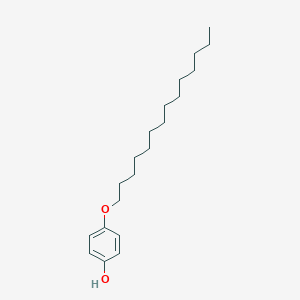
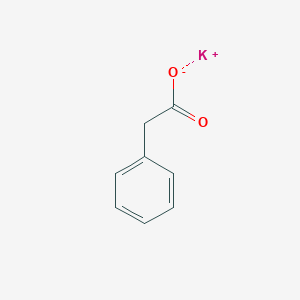
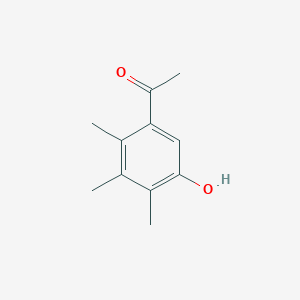
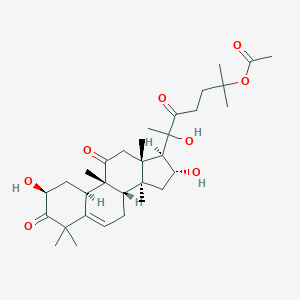
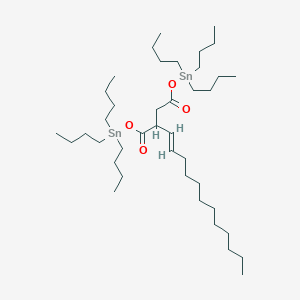
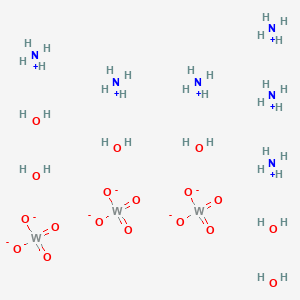
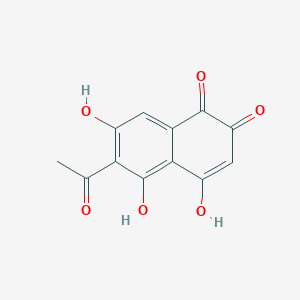
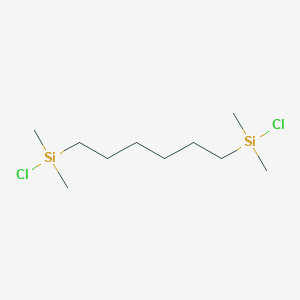
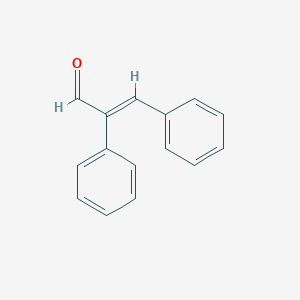
![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)
